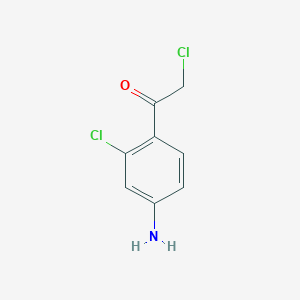
1-(4-Amino-2-chlorophenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-chlorophenyl)-2-chloroethanone, also known as CAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CAPC is a member of the family of alpha-chloroketones, which are known for their diverse biological activities. In
Mechanism of Action
1-(4-Amino-2-chlorophenyl)-2-chloroethanone is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, this compound has been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects on cells in vitro.
Future Directions
There are several future directions for research on 1-(4-Amino-2-chlorophenyl)-2-chloroethanone. One direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to explore its potential as an insecticide and herbicide in agriculture. Additionally, there is potential for using this compound as a starting material for the synthesis of novel polymers with unique properties. Overall, this compound is a promising compound with a wide range of potential applications in various fields.
Synthesis Methods
1-(4-Amino-2-chlorophenyl)-2-chloroethanone can be synthesized by reacting p-nitroaniline with thionyl chloride to form 4-nitro-2-chloroaniline. The nitro group is then reduced using iron powder, and the resulting compound is reacted with phosgene to produce this compound.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor, anti-inflammatory, and analgesic properties. In agriculture, this compound has been shown to have insecticidal and herbicidal properties. In materials science, this compound has been used as a starting material for the synthesis of novel polymers.
Properties
| 105727-35-3 | |
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4,11H2 |
InChI Key |
XXZPWZDTGSHCRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
synonyms |
Ethanone, 1-(4-amino-2-chlorophenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
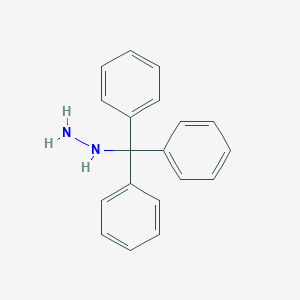
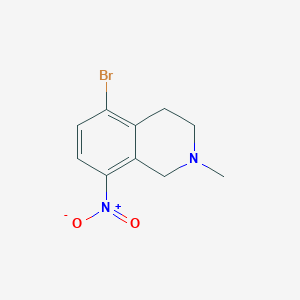

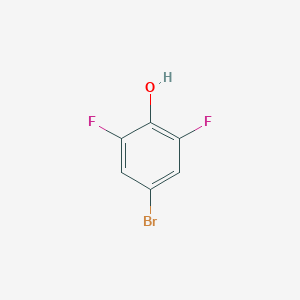


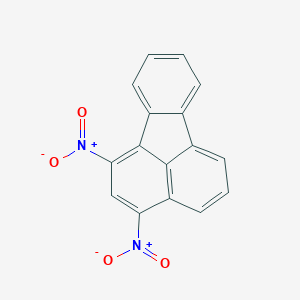
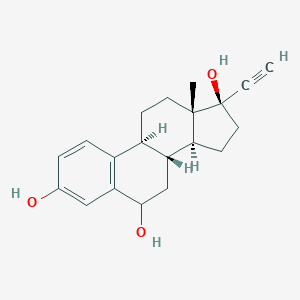
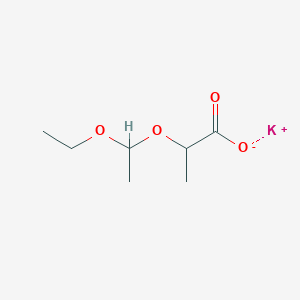

![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

